![molecular formula C26H25N3O4S2 B12024235 N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide](/img/structure/B12024235.png)

N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

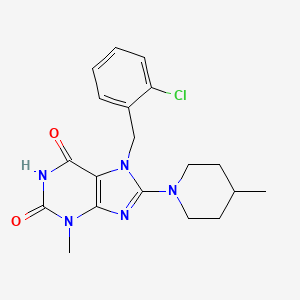

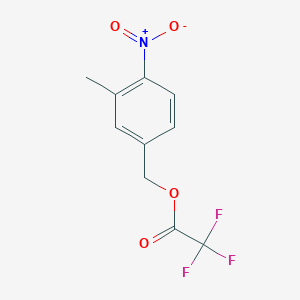

N-(3,4-Dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie der medizinischen Chemie, der Pharmakologie und der Materialwissenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3,4-Dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamid umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes umfassen:

Bildung des Thiazolidinonrings: Dieser Schritt beinhaltet die Reaktion eines Thioamids mit einem α-Halogenketon unter basischen Bedingungen, um den Thiazolidinonring zu bilden.

Synthese von Indolderivaten: Die Indol-Einheit kann durch die Fischer-Indolsynthese hergestellt werden, die die Reaktion von Phenylhydrazin mit einem Keton beinhaltet.

Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung des Indolderivats mit dem Thiazolidinon-Zwischenprodukt unter Verwendung eines geeigneten Kupplungsmittels wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren zur Verbesserung der Reaktionswirksamkeit und Skalierbarkeit sowie fortschrittlicher Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Thiazolidinonring, wodurch Sulfoxide oder Sulfone gebildet werden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen angreifen und sie in Alkohole umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Häufige Reagenzien und Bedingungen

Oxidation: Zu den gängigen Oxidationsmitteln gehören Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Es werden typischerweise Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden häufig Reagenzien wie Salpetersäure (HNO₃) zur Nitrierung oder Brom (Br₂) zur Bromierung.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Alkoholderivate.

Substitution: Nitro- oder Halogenierte Derivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Biologie

Biologisch gesehen kann die Verbindung aufgrund ihrer strukturellen Merkmale eine interessante Bioaktivität aufweisen. Sie könnte auf potenzielle antimikrobielle, antifungale oder krebshemmende Eigenschaften untersucht werden.

Medizin

In der medizinischen Chemie könnte die Verbindung als Leitstruktur für die Medikamentenentwicklung dienen. Ihre vielfältigen funktionellen Gruppen ermöglichen umfangreiche Struktur-Wirkungs-Beziehungsstudien (SAR) zur Optimierung ihrer pharmakologischen Eigenschaften.

Industrie

Industriell könnte die Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften, wie z. B. Polymeren oder Beschichtungen, eingesetzt werden, da sie eine komplexe Struktur und Reaktivität aufweist.

Wirkmechanismus

Der Wirkmechanismus von N-(3,4-Dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamid hängt von seiner spezifischen Anwendung ab. Wenn es beispielsweise als antimikrobielles Mittel verwendet wird, könnte es bakterielle Enzyme hemmen oder die Integrität der Zellmembran stören. Die molekularen Zielstrukturen der Verbindung könnten je nach ihrem Bioaktivitätsprofil Enzyme, Rezeptoren oder DNA umfassen.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s molecular targets could include enzymes, receptors, or DNA, depending on its bioactivity profile.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(3,4-Dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamid

- N-(3,4-Dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamid

Einzigartigkeit

Die Einzigartigkeit dieser Verbindung liegt in der Kombination ihrer funktionellen Gruppen, die eine vielfältige chemische Reaktivität und potenzielle Bioaktivität ermöglicht. Im Vergleich zu ähnlichen Verbindungen bietet sie möglicherweise eindeutige Vorteile in Bezug auf Stabilität, Reaktivität und biologische Aktivität, was sie zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.

Eigenschaften

Molekularformel |

C26H25N3O4S2 |

|---|---|

Molekulargewicht |

507.6 g/mol |

IUPAC-Name |

N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide |

InChI |

InChI=1S/C26H25N3O4S2/c1-15-9-10-17(12-16(15)2)27-21(30)14-28-20-8-4-3-7-19(20)22(24(28)31)23-25(32)29(26(34)35-23)13-18-6-5-11-33-18/h3-4,7-10,12,18H,5-6,11,13-14H2,1-2H3,(H,27,30)/b23-22- |

InChI-Schlüssel |

JFINEXHVERCSDU-FCQUAONHSA-N |

Isomerische SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5CCCO5)/C2=O)C |

Kanonische SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5CCCO5)C2=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12024153.png)

![3-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12024159.png)

![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024167.png)

![N-[4-(dimethylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12024174.png)

![N-(4-fluorophenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024189.png)

![11-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12024200.png)

![4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024222.png)

![4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024230.png)